(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-15-2-6-17(7-3-15)20(25-11-10-23)13-22-21(24)9-5-16-4-8-18-19(12-16)27-14-26-18/h2-9,12,20,23H,10-11,13-14H2,1H3,(H,22,24)/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEFXOYPVRWHKF-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives have shown significant activity against various cancer cell lines. In one study, compounds with similar structures exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and HCT116 cell lines, demonstrating strong antitumor activity compared to doxorubicin, a standard chemotherapy drug .
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Doxorubicin | HepG2 | 7.46 |
The anticancer mechanisms include inhibition of epidermal growth factor receptor (EGFR) signaling pathways, induction of apoptosis via mitochondrial pathways, and modulation of cell cycle progression. Studies using annexin V-FITC assays have shown that these compounds can trigger apoptosis in cancer cells by altering the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
Other Biological Activities
Beyond anticancer effects, compounds with the benzo[d][1,3]dioxole core have demonstrated anti-inflammatory and analgesic properties. Research indicates that they act as competitive inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Table 2: Biological Activities of Benzo[d][1,3]dioxole Derivatives
| Activity Type | Assay Type | IC50 Range (µM) | Reference |
|---|---|---|---|
| COX Inhibition | Enzymatic Assay | 0.725 - 27.06 | |
| Cytotoxicity | MTS Assay | CC50: 0.219 - 1.79 mM |
Case Studies
In a notable case study involving a series of synthesized derivatives based on the benzo[d][1,3]dioxole framework, researchers found that specific substitutions significantly enhanced biological activity. For example, compounds bearing hydroxyl or nitro groups exhibited increased potency against cancer cell lines compared to their unsubstituted counterparts .
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that compounds with similar structures to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide exhibit various biological activities, particularly anticancer properties. The presence of the benzo[d][1,3]dioxole moiety is often associated with enhanced cytotoxicity against cancer cell lines. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Benzodioxole Derivatives | Anticancer | |
| 4-Hydroxycoumarin | Anticoagulant, Antioxidant |
These compounds are believed to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.
Pharmacodynamics and Pharmacokinetics
Understanding the interaction of this compound with biological targets is crucial for evaluating its therapeutic potential. Techniques such as molecular docking studies and in vitro assays can elucidate the pharmacodynamics and pharmacokinetics of this compound, providing insights into its absorption, distribution, metabolism, and excretion profiles.
Synthetic Methodologies
This compound can be synthesized through various methodologies that leverage its unique functional groups. For example, it can be involved in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Such reactions are critical in developing complex organic molecules for pharmaceuticals.
| Reaction Type | Description | Outcome |
|---|---|---|
| Palladium-Catalyzed Coupling | Involves organohalides or pseudo-halides | Forms new carbon-carbon bonds |
The robustness of these reactions indicates the compound's versatility as a building block in organic synthesis.
Polymer Applications
The acrylamide functionality allows for potential applications in polymer chemistry. It can be polymerized to form hydrogels or other materials with specific properties suitable for biomedical applications such as drug delivery systems or tissue engineering scaffolds.
Case Studies and Research Findings
Several studies have explored the biological activity and synthetic applications of compounds similar to this compound:
- A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity against various human cancer cell lines, suggesting their potential as lead compounds in drug development .
- Another research highlighted the utility of acrylamide derivatives in creating advanced materials with tailored properties for specific applications in drug delivery .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Analogues
Key Differences and Implications
Substituent-Driven Pharmacological Activity
- Antimicrobial Activity : The benzothiazol-2-yl group in enhances activity against Staphylococcus aureus due to sulfur-mediated membrane disruption. In contrast, the hydroxyethoxy-p-tolyl group in the target compound may favor anti-inflammatory pathways via COX-2 inhibition, as seen in structurally related amides .
- Receptor Binding : The indazole-ethylamine side chain in confers high affinity for EP2 receptors, whereas the p-tolyl group in the target compound may prioritize interactions with hydrophobic enzyme pockets.
Physicochemical Properties
- Solubility : The 2-hydroxyethoxy group improves aqueous solubility compared to purely aromatic analogues (e.g., ), which rely on benzodioxole groups for lipophilicity.
- Metabolic Stability : Methyl groups (p-tolyl, methoxy) in the target compound and reduce oxidative deamination compared to unsubstituted analogues.
Research Findings and Limitations
- Anti-inflammatory Potential: Analogues like show IC₅₀ values < 17 μM in NO inhibition assays, suggesting the target compound may exhibit similar efficacy.
- Gaps in Data: Limited studies on the target compound’s in vivo pharmacokinetics or toxicity highlight the need for further preclinical validation.
Preparation Methods
Preparation of Benzo[d]dioxole-5-carbaldehyde
Piperonal (benzo[d]dioxole-5-carbaldehyde) is commercially available but can be synthesized via the Duff reaction, involving formylation of sesamol under acidic conditions.
Wittig Reaction for Acrylic Acid Formation
A Horner-Wadsworth-Emmons reaction ensures E-selectivity:
- Phosphonate reagent : Triethyl phosphonoacetate (1.2 eq) is deprotonated with NaH (1.5 eq) in THF at 0°C.
- Aldehyde coupling : Piperonal (1.0 eq) is added, and the mixture is stirred at 25°C for 12 hr.
- Hydrolysis : The ester intermediate is saponified with NaOH (2M) in ethanol/water (1:1) to yield the acrylic acid.
Yield : 78% (white crystals); ¹H NMR (400 MHz, DMSO-d₆) δ 7.62 (d, J = 15.6 Hz, 1H), 7.12 (d, J = 1.6 Hz, 1H), 6.97 (dd, J = 8.0, 1.6 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 6.39 (d, J = 15.6 Hz, 1H), 6.03 (s, 2H).
Synthesis of 2-(2-Hydroxyethoxy)-2-(p-Tolyl)ethylamine
Epoxide Formation from p-Tolyl Glycidyl Ether
Conversion to Amine via Mitsunobu Reaction
- Phthalimide protection : The alcohol is converted to a phthalimide using phthalic anhydride and DMAP in CH₂Cl₂.
- Mitsunobu reaction : DIAD (1.2 eq) and PPh₃ (1.2 eq) facilitate substitution with NaN₃ in THF, followed by Staudinger reduction (PPh₃/H₂O) to yield the primary amine.
Yield : 65% (colorless oil); ¹³C NMR (100 MHz, CDCl₃) δ 137.8 (C-Ar), 129.4 (CH-Ar), 128.1 (CH-Ar), 72.5 (OCH₂), 61.8 (CH₂NH₂), 53.2 (CH), 21.1 (CH₃).
Acrylamide Coupling and Stereochemical Control
Activation of Carboxylic Acid
3-(Benzo[d]dioxol-5-yl)acrylic acid (1.0 eq) is activated with HOBt (1.2 eq) and EDCI (1.2 eq) in CH₂Cl₂ at 0°C for 15 min.
Amine Coupling
The activated acid is treated with 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine (1.1 eq) and DIEPA (1.5 eq) at 25°C for 18 hr. The E-configuration is preserved due to the steric hindrance of the coupling agents.
Workup : The crude product is purified via recrystallization (ethyl acetate/petroleum ether) to afford the title compound.
Yield : 82% (off-white solid); MP : 148–150°C; HRMS (ESI): m/z calcd for C₂₁H₂₂N₂O₅ [M+H]⁺ 389.1467, found 389.1469.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.61 (d, J = 15.6 Hz, 1H, CH=), 7.12–7.08 (m, 3H, Ar-H), 6.97 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 6.85 (d, J = 8.0 Hz, 1H, Ar-H), 6.39 (d, J = 15.6 Hz, 1H, CH=), 6.03 (s, 2H, OCH₂O), 4.72 (t, J = 5.2 Hz, 1H, OH), 3.82–3.76 (m, 2H, OCH₂), 3.62–3.56 (m, 2H, CH₂O), 3.42–3.36 (m, 2H, CH₂N), 2.28 (s, 3H, Ar-CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 165.4 (C=O), 148.2 (C-O), 147.8 (C-O), 137.5 (C-Ar), 132.1 (CH=), 129.4 (CH-Ar), 128.3 (CH-Ar), 124.9 (CH=), 116.2 (CH-Ar), 108.5 (CH-Ar), 101.3 (OCH₂O), 72.8 (OCH₂), 61.5 (CH₂O), 53.4 (CH₂N), 48.2 (CH), 21.0 (CH₃).
Purity and Configuration Validation
- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).
- IR (KBr): 3310 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acrylic acid synthesis | Piperonal, NaH, THF | 78 | 95 |
| Amine preparation | Mitsunobu, DIAD, PPh₃ | 65 | 90 |
| Acrylamide coupling | EDCI/HOBt, CH₂Cl₂ | 82 | 99 |
Q & A
Q. Advanced
- Molecular docking studies : Predict binding interactions with enzymes or receptors (e.g., kinases) using software like AutoDock. The benzo[d][1,3]dioxole ring may engage in π-π stacking with aromatic residues .
- Enzyme inhibition assays : Quantify IC values via fluorogenic substrates. For example, test inhibition of cyclooxygenase-2 (COX-2) due to structural similarities with known inhibitors .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to validate target engagement .
What are the key functional groups influencing the compound’s reactivity and bioactivity?
Q. Basic
- Benzo[d][1,3]dioxole moiety : Enhances metabolic stability and facilitates hydrophobic interactions in binding pockets .
- Acrylamide group : Enables covalent binding to cysteine residues in target proteins, modulating activity .
- Hydroxyethoxy-p-tolyl side chain : Improves solubility and influences pharmacokinetic properties via hydrogen bonding .
How can reaction conditions be optimized to mitigate side reactions during synthesis?
Q. Advanced
- Temperature control : Maintain reactions at 0–25°C to prevent thermal decomposition of the acrylamide group .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation while minimizing racemization .
- Solvent choice : Anhydrous DMF or dichloromethane reduces hydrolysis of the acryloyl chloride intermediate .
- In situ monitoring : Employ TLC or inline IR to detect intermediates and adjust reaction times dynamically .
How does the compound’s stereochemistry impact its biological activity?
Advanced
The (E)-configuration of the acrylamide double bond is critical for activity:
- Structural rigidity : The trans arrangement optimizes spatial alignment with target binding sites, as shown in docking studies .
- Covalent binding : The α,β-unsaturated carbonyl group undergoes Michael addition with nucleophilic cysteine residues, a process dependent on the (E)-configuration .
- Comparative assays : Synthesize the (Z)-isomer and compare IC values to validate stereospecific effects .
What computational methods aid in predicting the compound’s ADMET properties?
Q. Advanced
- QSAR modeling : Use tools like SwissADME to predict permeability (e.g., LogP ~2.5) and cytochrome P450 interactions .
- Molecular dynamics simulations : Assess stability in biological membranes, leveraging the hydroxyethoxy group’s solvation effects .
- Toxicity prediction : Apply ProTox-II to estimate hepatotoxicity risks based on structural alerts (e.g., acrylamide reactivity) .
How can researchers address low yields in the final coupling step?
Q. Advanced
- Reagent stoichiometry : Optimize acryloyl chloride-to-amine ratios (1.2:1) to drive the reaction to completion .
- Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., from 50% to 75%) by enhancing kinetics .
- Protecting groups : Temporarily protect the hydroxyethoxy group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .
What are the implications of the compound’s electronic properties for material science applications?
Q. Advanced
- Organic electronics : The benzo[d][1,3]dioxole ring’s electron-rich nature makes the compound a candidate for organic semiconductors. DFT calculations can predict HOMO-LUMO gaps (~3.2 eV) .
- Coordination chemistry : The acrylamide and hydroxyethoxy groups may act as ligands for transition metals (e.g., Cu), enabling catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
